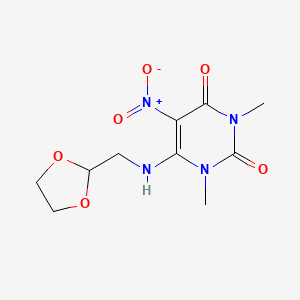
6-(((1,3-Dioxolan-2-yl)methyl)amino)-1,3-dimethyl-5-nitropyrimidine-2,4(1H,3H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(((1,3-Dioxolan-2-yl)methyl)amino)-1,3-dimethyl-5-nitropyrimidine-2,4(1H,3H)-dione is a complex organic compound that features a pyrimidine core substituted with a nitro group and a dioxolane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-(((1,3-Dioxolan-2-yl)methyl)amino)-1,3-dimethyl-5-nitropyrimidine-2,4(1H,3H)-dione typically involves multi-step organic reactions. One common approach is to start with a pyrimidine derivative and introduce the nitro group through nitration reactions. The dioxolane ring can be introduced via a nucleophilic substitution reaction using appropriate dioxolane precursors.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound’s purity and consistency.
Analyse Chemischer Reaktionen
Types of Reactions
6-(((1,3-Dioxolan-2-yl)methyl)amino)-1,3-dimethyl-5-nitropyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidative conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The dioxolane ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted dioxolane derivatives.
Wissenschaftliche Forschungsanwendungen
6-(((1,3-Dioxolan-2-yl)methyl)amino)-1,3-dimethyl-5-nitropyrimidine-2,4(1H,3H)-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Used in the development of advanced materials with specific properties.
Wirkmechanismus
The mechanism of action of 6-(((1,3-Dioxolan-2-yl)methyl)amino)-1,3-dimethyl-5-nitropyrimidine-2,4(1H,3H)-dione involves its interaction with molecular targets such as enzymes or receptors. The nitro group can participate in redox reactions, while the dioxolane ring can enhance the compound’s binding affinity to specific targets. These interactions can modulate biological pathways and result in various pharmacological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Dimethyl-5-nitropyrimidine-2,4(1H,3H)-dione: Lacks the dioxolane ring, making it less versatile in terms of chemical reactivity.
6-Amino-1,3-dimethyl-5-nitropyrimidine-2,4(1H,3H)-dione:
Uniqueness
6-(((1,3-Dioxolan-2-yl)methyl)amino)-1,3-dimethyl-5-nitropyrimidine-2,4(1H,3H)-dione is unique due to the presence of both a nitro group and a dioxolane ring, which confer distinct chemical reactivity and potential for diverse applications in various fields.
Eigenschaften
Molekularformel |
C10H14N4O6 |
|---|---|
Molekulargewicht |
286.24 g/mol |
IUPAC-Name |
6-(1,3-dioxolan-2-ylmethylamino)-1,3-dimethyl-5-nitropyrimidine-2,4-dione |
InChI |
InChI=1S/C10H14N4O6/c1-12-8(11-5-6-19-3-4-20-6)7(14(17)18)9(15)13(2)10(12)16/h6,11H,3-5H2,1-2H3 |
InChI-Schlüssel |
KILFNAOXDONMIZ-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C(=C(C(=O)N(C1=O)C)[N+](=O)[O-])NCC2OCCO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-((4-Bromo-2-chlorophenyl)amino)-4-fluoro-1-methyl-1H-benzo[d]imidazole-6-carboxamide](/img/structure/B13856657.png)
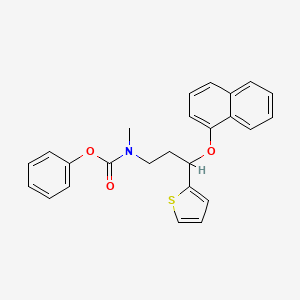
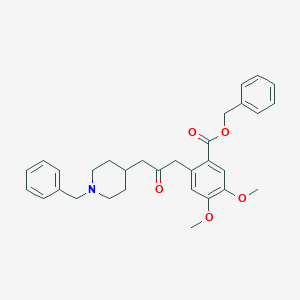
![1,1'-Bis(2,6-dichlorophenyl)-[5,5'-biindoline]-2,2'-dione](/img/structure/B13856670.png)
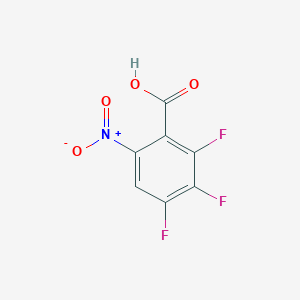
![2-[(7-chloro-1H-indazol-6-yl)amino]-4-(cyclopropylamino)pyrimidine-5-carboxamide](/img/structure/B13856687.png)
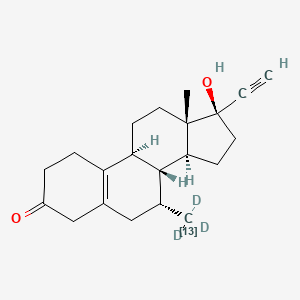

![5-[(2-Amino-6-chloro-4-pyrimidinyl-13C2)amino]-3-(phenylmethoxy)-2-[(phenylmethoxy)methyl]cyclopentanol](/img/structure/B13856706.png)
![[3-(Aminomethyl)pyrrolidin-1-yl]-phenylmethanone](/img/structure/B13856721.png)
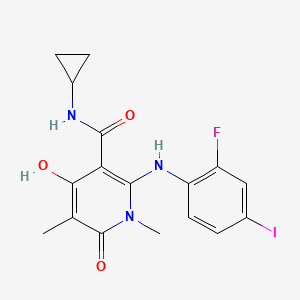

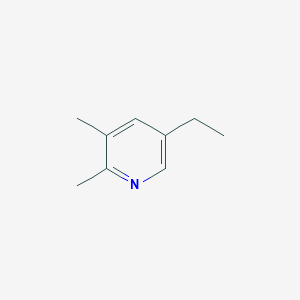
![N'-[[2-amino-5-(4-methylimidazol-1-yl)phenyl]methyl]benzenecarboximidamide](/img/structure/B13856735.png)
